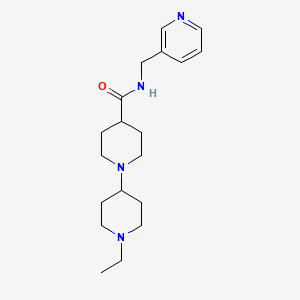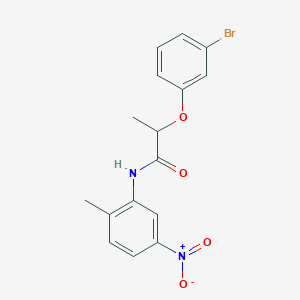
1-(9H-fluoren-2-ylmethyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-fluoren-2-ylmethyl)-3-piperidinol, also known as FMP or FMP-1, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. FMP is a synthetic compound that belongs to the class of piperidinols, which are known to have various biological activities.
Wirkmechanismus
The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various biological pathways. This compound has been shown to interact with proteins involved in cell signaling, such as G protein-coupled receptors and ion channels. This compound has also been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to affect the expression of genes involved in cell growth and differentiation. The effects of this compound on different cell types and tissues are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(9H-fluoren-2-ylmethyl)-3-piperidinol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound may also have limited solubility in some solvents, which can affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(9H-fluoren-2-ylmethyl)-3-piperidinol, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for this compound and related compounds. This compound may also be used as a tool for studying the structure and function of biological molecules, such as ion channels and receptors. The development of new fluorescent probes based on this compound may also have applications in biomedical imaging and diagnostics.
Synthesemethoden
1-(9H-fluoren-2-ylmethyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of fluorene and piperidine. The first step involves the alkylation of fluorene with 1,2-dibromoethane to form 9-bromoethylfluorene. The second step involves the reduction of 9-bromoethylfluorene with lithium aluminum hydride to form 9-ethylfluorene. The third step involves the reaction of 9-ethylfluorene with piperidine and boron trifluoride etherate to form this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(9H-fluoren-2-ylmethyl)-3-piperidinol has been found to have various scientific research applications, including as a chiral auxiliary for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a building block for the synthesis of other biologically active compounds. This compound has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJXLPIFGHWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5178790.png)
![2-(3-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178791.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178823.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)


![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

